Pent-1-en-3-yl isobutyrate
CAS No.: 945529-33-9
Cat. No.: VC8326941
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945529-33-9 |
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Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | pent-1-en-3-yl 2-methylpropanoate |
Standard InChI | InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3 |
Standard InChI Key | WKNMSTAGPNHPGW-UHFFFAOYSA-N |
SMILES | CCC(C=C)OC(=O)C(C)C |
Canonical SMILES | CCC(C=C)OC(=O)C(C)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
Pent-1-en-3-yl isobutyrate belongs to the ester family, formed via the esterification of pent-1-en-3-ol and isobutyric acid. Its structure features:
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A pent-1-en-3-yl group () contributing unsaturated reactivity.
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An isobutyrate moiety () imparting steric hindrance and volatility.
The compound’s molecular weight is approximately 156.22 g/mol, with a boiling point estimated between 115–118°C at reduced pressure (0.5 mm Hg) based on analogous esters .
Physicochemical Characteristics
Key properties include:
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Density: ~0.93–0.94 g/cm³ (typical for branched esters).
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Refractive Index: , consistent with low-polarity esters.
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Solubility: Miscible with organic solvents like benzene and ethanol; immiscible with water .
Synthetic Methodologies
Catalytic Esterification
The patent US3057914A outlines a scalable synthesis route using 2,2,4,4-tetramethyl-1,3-cyclobutanedione or keto esters as intermediates. The process involves:
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Reaction Setup:
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Reactants: 1 mol of cyclobutanedione or keto ester + excess alcohol (e.g., pent-1-en-3-ol).
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Catalyst: Alkali metal alcoholates (e.g., sodium methylate) at 0.5–5 wt%.
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Solvent: Benzene or toluene for azeotropic water removal.
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Optimized Conditions:
Parameter Value Temperature 20–50°C (initial), 130°C (post-reaction) Reaction Time 2–24 hours Yield 70–90% (crude), 60–85% (purified) -
Workup:
By-Product Management
Side products like di-isopropyl ketone and 2-methyl-3-buten-2-yl 2,2,4-trimethyl-3-ketopentanoate are minimized through controlled catalyst addition and temperature modulation .
Comparative Analysis of Isobutyrate Esters
The table below contrasts pent-1-en-3-yl isobutyrate with related esters synthesized via similar methodologies :
Compound | Molecular Formula | Boiling Point (°C at 0.5 mm Hg) | Key Applications |
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Phenylethyl isobutyrate | 119–121 | Floral fragrances | |
Linalyl isobutyrate | 119 | Cosmetic formulations | |
2-Methyl-3-buten-2-yl isobutyrate | 62–68 | Industrial solvents |
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